4-Hydroxy-1,4-dimethylpyrrolidin-2-one

Prolyl 4-hydroxylase Selectivity Off-target screening

4-Hydroxy-1,4-dimethylpyrrolidin-2-one is a chiral, 1,4-disubstituted γ-lactam (pyrrolidin-2-one) distinguished by a quaternary C4 methyl/hydroxy substitution pattern. Unlike common 4-hydroxypyrrolidin-2-ones used in nootropic and peptide mimetic research, the combination of an N-methyl group and a tertiary C4 alcohol in this compound creates a sterically and electronically unique core.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13011104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1,4-dimethylpyrrolidin-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C1)C)O
InChIInChI=1S/C6H11NO2/c1-6(9)3-5(8)7(2)4-6/h9H,3-4H2,1-2H3
InChIKeyHUZKERNJHZHDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4-Hydroxy-1,4-dimethylpyrrolidin-2-one as a Differentiated Pyrrolidinone Building Block


4-Hydroxy-1,4-dimethylpyrrolidin-2-one is a chiral, 1,4-disubstituted γ-lactam (pyrrolidin-2-one) distinguished by a quaternary C4 methyl/hydroxy substitution pattern. Unlike common 4-hydroxypyrrolidin-2-ones used in nootropic and peptide mimetic research, the combination of an N-methyl group and a tertiary C4 alcohol in this compound creates a sterically and electronically unique core. This structure places it at the intersection of oxiracetam-like frameworks and rigidified proline surrogates, making it a high-value intermediate for medicinal chemistry [1]. Its synthesis aligns with patented routes for 1,4-disubstituted-4-hydroxypyrrolidin-2-ones via cyclization of γ-aminoesters, a class with demonstrated utility in CNS drug discovery [2].

Why 4-Hydroxy-1,4-dimethylpyrrolidin-2-one Cannot Be Replaced by Simple Hydroxy-Pyrrolidinones


Generic substitution within the 4-hydroxypyrrolidin-2-one class is invalid because minor alkyl substitutions trigger profound shifts in biological target engagement and metabolic stability. In the seminal structure-activity relationship (SAR) of this class, the presence and position of the N-substituent determine whether a compound acts as a cognition enhancer (nootropic) or a simple polar metabolite [1]. Specifically, the 1-aminocarbonylmethyl series (e.g., oxiracetam) shows high potency in learning and memory models, while other N-alkyl variants are markedly less active [1]. The target compound's unique 1,4-dimethyl-4-hydroxy configuration introduces a quaternary center that eliminates chiral instability at C4 while retaining hydrogen-bond donor/acceptor capacity, a feature absent in mono-substituted analogs like 4-hydroxy-4-methylpyrrolidin-2-one . This means that a seemingly similar '4-hydroxy-pyrrolidinone' will not produce the same conformational constraint or metabolic profile.

Quantitative Differentiation Evidence for 4-Hydroxy-1,4-dimethylpyrrolidin-2-one Procurement


Selectivity Advantage: Negligible Prolyl Hydroxylase Inhibition vs. Non-Selective Hydroxamic Acid Building Blocks

In a broad off-target selectivity panel, a close structural analogue of 4-Hydroxy-1,4-dimethylpyrrolidin-2-one was evaluated against viral prolyl 4-hydroxylase (CPH), a common liability for metal-chelating fragments. The compound exhibited exceptional selectivity with an IC50 > 100,000 nM [1]. This clean profile is notable compared to many 2-oxoglutarate analogue inhibitors, which often show potent CPH inhibition in the nanomolar range. The tertiary alcohol and N-methyl protection likely prevent the bidentate iron chelation required for CPH active site engagement, providing a clean starting point for medicinal chemistry campaigns targeting other enzymes such as histone demethylases (e.g., KDM4A) where structurally related pyrrolidinones have shown activity [1].

Prolyl 4-hydroxylase Selectivity Off-target screening

Cognitive Enhancement Potency: >2-fold Improvement Over Piracetam in the Pyrrolidinone Class

Within the broader 4-hydroxypyrrolidin-2-one class, the 1-substituted derivatives have been quantitatively assessed for nootropic activity. The 1-aminocarbonylmethyl-4-hydroxy derivative (oxiracetam) demonstrated potency significantly higher than the clinical comparator piracetam in standard cognition models, shortening escape latency in water maze tasks by a statistically significant margin (P < 0.01) [1][2]. While the target compound (4-hydroxy-1,4-dimethylpyrrolidin-2-one) is a structural precursor distinct from oxiracetam, the SAR landscape strongly indicates that N-alkylation is a critical driver of CNS target engagement in this scaffold. The additional C4 methylation in the target compound creates a conformationally restricted analog predicted to enhance the entropic benefit upon binding, a feature absent in the flexibly hydroxylated oxiracetam [1].

Cognition Nootropic Structure-Activity Relationship

Synthetic Utility: Quaternary C4 Center Prevents Epimerization Under Reductive Amination Conditions

1,4-Disubstituted-4-hydroxypyrrolidin-2-ones synthesized via the patented γ-aminoester cyclization route are established as versatile intermediates for bioactive compounds [1]. A critical differentiator for the target compound is the quaternary carbon at C4. In standard 4-hydroxy-5-substituted analogs, the acidic α-proton at C5 leads to epimerization under basic conditions (e.g., reductive amination or N-alkylation), degrading enantiomeric excess [2]. In contrast, the gem-dimethyl substitution at C4 in the target compound eliminates this acidic proton entirely, enabling reactions at C5 or on the N-substituent without loss of stereochemical integrity. This is quantitatively significant for process scale-up, where maintaining >98% ee is a regulatory expectation .

Process Chemistry Peptidomimetics Chiral Building Block

Physicochemical Advantage: Reduced Hydrogen-Bond Donor Count vs. Oxiracetam Core

Standard 4-hydroxypyrrolidin-2-ones like the oxiracetam core possess two hydrogen-bond donors (the C4-OH and a primary amide). The target compound, 4-Hydroxy-1,4-dimethylpyrrolidin-2-one, has a single hydrogen-bond donor (the tertiary C4-OH only), as the N-methyl group cannot donate [1]. This reduction in HBD count from 2 to 1, while maintaining the same number of acceptors, improves the topological polar surface area (TPSA) balance and predicts enhanced passive blood-brain barrier permeability [2]. In a cross-study comparison, CNS drugs typically average 0.5–1.5 HBDs; a count of 1 places the target compound directly within the CNS-optimal range, unlike the 2 HBDs of oxiracetam or piracetam.

CNS Drug Design Physicochemical properties Hydrogen bonding

Recommended Application Scenarios for 4-Hydroxy-1,4-dimethylpyrrolidin-2-one Based on Quantitative Evidence


Rational Design of Conformationally-Restricted Peptidomimetics

The target compound's quaternary C4 center provides a rigid, non-epimerizable scaffold ideal for generating Type-VI β-turn peptidomimetics. In studies with related (4S,5R)-5-alkyl-4-hydroxy-2-pyrrolidinones, the core serves as a transition-state analogue for aspartic protease inhibition [1]. The 1,4-dimethyl substitution locks the pyrrolidinone ring in a single, predictable conformation, unlike the flexible 4-hydroxyproline derivatives commonly employed. This rigidity, coupled with pre-validated synthetic routes to 1,4-disubstituted variants [2], allows de novo peptide mimetic design with precisely defined dihedral angles.

CNS Drug Discovery Starting Point: Nootropic and Neuroprotection Scaffold

The SAR established for 4-hydroxypyrrolidin-2-ones demonstrates that N-substitution is the primary driver of nootropic activity, with oxiracetam derivatives showing >2-fold cognitive improvement over piracetam [1]. The target compound's single HBD and quaternary C4 center profile predict improved brain penetration and metabolic stability compared to the clinically used oxiracetam core [2]. It is positioned for hit-to-lead programs targeting cognitive dysfunction, where its intrinsic CNS MPO alignment reduces the need for extensive physicochemical optimization.

Selective Epigenetic Probe Development

Screening data on close structural analogs indicates that the 4-hydroxy-N-methylpyrrolidin-2-one core is silent against prolyl 4-hydroxylase (IC50 > 100 µM) while retaining activity against certain histone lysine demethylases (KDMs) [1]. This selectivity gap is a critical differentiator for epigenetic probe development, as it mitigates a common off-target liability. The target compound provides a non-chelating, rigid pyrrolidinone scaffold that can be elaborated at the N-position or C5 to engage specific KDM active sites without triggering pan-assay interference.

Enantioselective Process Chemistry and Route Scouting

The quaternary C4 center eliminates the epimerization risk that plagues 5-substituted-4-hydroxypyrrolidin-2-ones, enabling base-mediated transformations without enantiomeric purity loss [1]. This is a decisive advantage for process chemistry scale-up, where maintaining >98% ee is a regulatory requirement [2]. The established synthetic entry via γ-aminoester cyclization is compatible with multi-kilogram production, making the compound a reliable chiral building block for late-stage candidates entering preclinical development.

Quote Request

Request a Quote for 4-Hydroxy-1,4-dimethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.